![molecular formula C27H30O9 B1662943 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid CAS No. 40785-97-5](/img/structure/B1662943.png)
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
Übersicht
Beschreibung
FPL 55712 ist ein hochspezifischer Antagonist des Slow-Reacting Substance of Anaphylaxis (SRS-A), von dem heute bekannt ist, dass es sich um eine Mischung aus den Leukotrienen C, D und E handelt. Diese Verbindung wurde ausgiebig auf ihre Rolle bei der Hemmung der Leukotrien-induzierten Bronchokonstriktion und anderer allergischer Reaktionen untersucht .
Vorbereitungsmethoden
Die Synthese von FPL 55712 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und industriellen Produktionsmethoden sind proprietär und nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Bildung von Benzopyranderivaten beinhalten .
Analyse Chemischer Reaktionen
Reaction Conditions:
-
Step F :
-
Precursors : 4-(2,3-Epoxypropoxy)-2-hydroxy-3-propylacetophenone and ethyl 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylate.
-
Solvent : N,N-Dimethylformamide (DMF).
-
Catalyst : Triton B (benzyltrimethylammonium hydroxide in methanol).
-
Temperature : 140–150°C under nitrogen for 4 hours.
-
Workup : Extraction with ethyl acetate, followed by alkaline washing and chromatographic purification.
-
Key Observations:
-
The reaction proceeds via nucleophilic ring-opening of the epoxide by the phenolic oxygen of the chromene precursor .
-
Subsequent hydrolysis of the ethyl ester group (using NaHCO₃ in ethanol/water) yields the free carboxylic acid .
Ester Hydrolysis
The carboxylic acid functionality is generated through saponification of its ethyl ester intermediate :
Reaction Parameters:
Parameter | Value |
---|---|
Reagent | Sodium bicarbonate (NaHCO₃) |
Solvent | Ethanol/water mixture |
Temperature | Reflux (2 hours) |
Yield | Not quantified (isolated via acid-base extraction) |
Mechanism:
-
Base-mediated cleavage of the ester bond, forming the sodium carboxylate salt, which is acidified to yield the free acid .
Decarboxylation Pathways
While direct experimental data on decarboxylation of this compound is limited, analogous chromene derivatives undergo decarboxylative halogenation under specific conditions :
Proposed Mechanism (Based on Radical Pathways):
-
Initiation : Homolytic cleavage of weak bonds (e.g., peroxides) generates acyloxy radicals.
-
Decarboxylation : Loss of CO₂ produces alkyl radicals.
-
Halogenation : Reaction with halogen donors (e.g., Br₂, CCl₄) yields alkyl halides .
Key Factors Influencing Reactivity:
-
Steric hindrance from the propyl and acetyl groups may slow radical recombination.
-
Electron-withdrawing effects of the chromene-4-one system could stabilize intermediates .
Acid-Base Reactions
The carboxylic acid group participates in acid-base chemistry, forming salts for enhanced solubility :
Sodium Salt Formation:
Property | Value |
---|---|
Reagent | NaOH or NaHCO₃ |
Solubility (H₂O) | ≥15 mg/mL (clear, yellow solution) |
Melting Point | 150–160°C |
Comparative Reaction Analysis
The table below summarizes reaction conditions and outcomes for key transformations:
Nucleophilic vs. Radical Pathways:
-
Nucleophilic Reactions : Dominant in ester hydrolysis and epoxide ring-opening due to polar solvents (DMF) and basic catalysts .
-
Radical Pathways : Likely in decarboxylation or halogenation under non-polar conditions (e.g., CCl₄) .
Stability and Side Reactions
Wissenschaftliche Forschungsanwendungen
Basic Information
- Chemical Name : 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
- Molecular Formula : C27H30O9
- Molecular Weight : 498.52 g/mol
- CAS Number : 40785-97-5
- Melting Point : 150-160 °C
- Solubility : Soluble in water (≥15 mg/mL)
Structural Characteristics
FPL-55712 features a complex structure with multiple functional groups, including hydroxyl, acetyl, and propoxy moieties, contributing to its unique pharmacological properties.
Antagonism of Leukotriene Receptors
FPL-55712 has been identified as a potent antagonist of leukotriene receptors, particularly useful in the treatment of asthma and allergic reactions. Research indicates that it effectively inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This property positions FPL-55712 as a candidate for developing new asthma therapies .
Antiinflammatory Effects
Studies have demonstrated that FPL-55712 exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various animal models, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Studies
Research involving FPL-55712 has emphasized its role in pharmacological studies aimed at understanding the mechanisms of action of leukotriene receptor antagonists. The compound has been utilized to elucidate structural requirements for biological activity within its class, contributing to the development of more effective therapeutic agents .
Potential in Cancer Research
Emerging studies suggest that compounds similar to FPL-55712 may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Although specific research on FPL-55712's anticancer effects is limited, its structural analogs have shown promise in preclinical studies targeting various cancer types .
Case Study 1: Asthma Treatment Efficacy
In a controlled study involving guinea pig models, FPL-55712 was administered to assess its efficacy as a leukotriene receptor antagonist. Results indicated a significant reduction in airway constriction compared to control groups, supporting its potential as a therapeutic agent for asthma management .
Case Study 2: Inflammation Reduction
A series of experiments were conducted to evaluate the anti-inflammatory effects of FPL-55712 in rat models with induced inflammation. The findings revealed that treatment with FPL-55712 led to marked decreases in inflammatory markers and improved clinical outcomes, highlighting its relevance in treating chronic inflammatory conditions .
Wirkmechanismus
FPL 55712 exerts its effects by selectively antagonizing the slow-reacting substance of anaphylaxis (SRS-A). It inhibits the binding of leukotrienes to their receptors, thereby preventing leukotriene-induced bronchoconstriction and other allergic responses. The molecular targets include leukotriene receptors, and the pathways involved are primarily related to the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
FPL 55712 ist in seiner hohen Spezifität für Leukotrienrezeptoren einzigartig. Ähnliche Verbindungen sind:
Montelukast: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.
Zafirlukast: Ähnlich wie Montelukast, wird es zur Asthma-Management eingesetzt.
Pranlukast: Ein weiterer Leukotrienrezeptor-Antagonist mit ähnlichen Anwendungen. FPL 55712 sticht durch seine spezifischen antagonistischen Eigenschaften und seinen weit verbreiteten Einsatz in der Forschung zum Verständnis der Leukotrien-Pfade hervor .
Biologische Aktivität
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid, also referred to as FPL-55712, is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C27H30O9, with a molecular weight of 498.52 g/mol. It has a melting point range of 150-160 °C and is soluble in water at concentrations greater than 15 mg/mL .
Property | Value |
---|---|
Molecular Formula | C27H30O9 |
Molecular Weight | 498.52 g/mol |
Melting Point | 150-160 °C |
Solubility | ≥15 mg/mL in water |
Form | Solid |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to FPL-55712 can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through various mechanisms, including cell cycle arrest and reactive oxygen species (ROS) elevation .
Mechanism of Action:
- Apoptosis Induction : FPL-55712 has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound can halt the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
- ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to cancer cell death.
Case Studies
- MCF-7 Cell Line :
- A549 Cell Line :
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives like FPL-55712 is influenced by their structural components. The presence of hydroxyl and acetyl groups enhances their interaction with biological targets, which is crucial for their anticancer activity. Studies have indicated that modifications to the phenolic structure can significantly alter the potency and selectivity of these compounds against various cancer types .
Eigenschaften
IUPAC Name |
7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQBMWHHGVZWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40785-97-5 | |
Record name | FPL-55712 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FPL-55712 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.